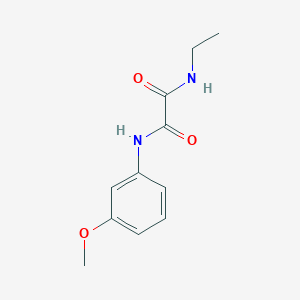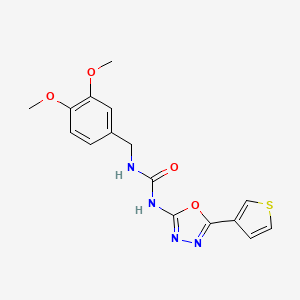
1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea, also known as DBTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBTU is a urea derivative that exhibits unique biochemical and physiological effects, making it an ideal candidate for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthetic Utility and Chemical Properties
1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea has not been directly discussed in the literature. However, related compounds have been studied for their unique chemical properties and synthetic applications. For example, the 3,4-dimethoxybenzyl group has been used to N-protect 1,2-thiazetidine 1,1-dioxide derivatives, demonstrating its utility in synthetic chemistry for protecting groups and facilitating further chemical transformations (Grunder-Klotz & Ehrhardt, 1991).
Biological Activities
Compounds featuring thiophene, oxadiazole, and urea moieties have been explored for a variety of biological activities:
Antimicrobial Properties : Several studies have highlighted the antimicrobial potential of compounds containing 1,3,4-oxadiazole and thiophene units. For instance, novel triazol derivatives with thiophenyl and oxadiazole structures showed antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016). This suggests that this compound could potentially possess antimicrobial properties.
Antiproliferative Effects : Schiff bases derived from 1,3,4-thiadiazole compounds have shown antiproliferative and antimicrobial properties, indicating the potential of such structures in cancer treatment and infection control (Gür et al., 2020).
Enzyme Inhibition : Urea and thiourea derivatives containing oxadiazole rings have been investigated for their enzyme inhibitory activities, showcasing the versatility of these compounds in medicinal chemistry and drug design (Ölmez & Waseer, 2020).
Optical and Material Properties
The structural features of this compound suggest potential applications in materials science, particularly due to the presence of oxadiazole and thiophene units known for their optical properties. For instance, metal complexes with similar structural motifs have been studied for their optical properties, suggesting potential utility in photonic and electronic applications (Mekkey et al., 2020).
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-22-12-4-3-10(7-13(12)23-2)8-17-15(21)18-16-20-19-14(24-16)11-5-6-25-9-11/h3-7,9H,8H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESVNPRYBPGIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)

![3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2440671.png)

![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2440674.png)
![3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea](/img/structure/B2440675.png)


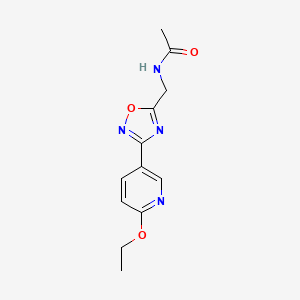
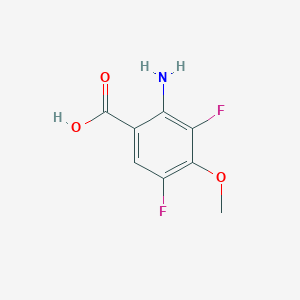
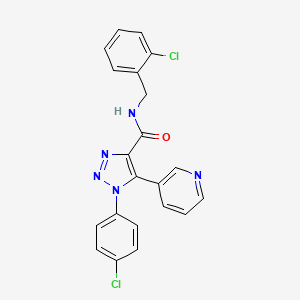
![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2440682.png)

